
2-Chloro-2-methylbutane
Overview
Description
2-Chloro-2-methylbutane (CAS: 594-36-5), also known as tert-amyl chloride, is a tertiary alkyl chloride with the molecular formula C₅H₁₁Cl and a molecular weight of 106.59 g/mol . It is a colorless to pale yellow liquid with a boiling point of 85–86°C, a density of 0.866 g/mL, and a refractive index of 1.405 . Its tertiary structure confers high stability in carbocation formation, making it a key intermediate in SN1 reactions .
Preparation Methods
2-Chloro-2-methylbutane can be synthesized through several methods. One common laboratory method involves the reaction of 2-methyl-2-butanol with hydrochloric acid. This reaction proceeds via an SN1 mechanism, where the alcohol is protonated to form a good leaving group, which then departs to form a carbocation. The carbocation is subsequently attacked by the chloride ion to form this compound .
In industrial settings, this compound can be produced by the direct chlorination of 2-methylbutane. this method may require further purification steps to separate the desired product from other chlorinated isomers .
Chemical Reactions Analysis
Industrial Production via Continuous Flow Microreactor
The addition of hydrochloric acid (HCl) to isoamylene (2-methyl-2-butene) in a continuous flow microreactor achieves 99.6% conversion under optimized conditions :
Parameter | Optimal Value |
---|---|
Temperature | 90°C |
Pressure | 0.67 MPa |
Molar Ratio (HCl:Alkene) | 2.80:1.00 |
Volumetric Flow Ratio | 4.40:1.76 |
Residence Time | 15 minutes |
This method reduces reaction time by 85% compared to batch processes and minimizes safety risks associated with isoamylene’s flammability .
Methanolysis
Reaction with methanol forms 2-methoxy-2-methylbutane, following first-order kinetics :
Solvent System | Rate Constant (k) | Temperature |
---|---|---|
Methanol/Water (80%) | 1.2 × 10⁻⁴ s⁻¹ | 25°C |
The absence of methanol in the rate equation confirms the unimolecular SN1 mechanism .
Hydrolysis
Aqueous hydrolysis proceeds via the same carbocation intermediate, yielding 2-methyl-2-butanol. Computational fluid dynamics (CFD) simulations validate the dominance of the SN1 pathway in polar protic solvents .
Elimination Reactions (E1)
In the presence of strong bases (e.g., NaOH), this compound undergoes β-elimination to form alkenes. The Zaitsev product (2-methyl-2-butene) predominates due to carbocation stability :
Reaction Conditions | Major Product | Yield (%) |
---|---|---|
Ethanol, 80°C | 2-Methyl-2-butene | 83% |
3-Methyl-1-butene | 17% |
Rearrangements are rare due to the stability of the tertiary carbocation intermediate .
Thermodynamic Stability
NIST data confirm the compound’s stability under standard conditions :
Property | Value |
---|---|
Enthalpy of Formation (ΔfH°) | -63.7 ± 1.4 kJ/mol |
Boiling Point | 86–88°C |
Competing Pathways
SN1 and E1 reactions share a carbocation intermediate. The product ratio depends on:
-
Solvent Polarity : Polar protic solvents favor SN1.
-
Nucleophile Strength : Weak nucleophiles (e.g., H₂O) favor substitution .
Analytical Characterization
Key spectral data for reaction monitoring:
Scientific Research Applications
Organic Synthesis
2-Chloro-2-methylbutane is primarily utilized as an intermediate in the synthesis of various organic compounds. Its tertiary structure allows it to participate effectively in several reaction mechanisms.
Key Reactions:
- SN1 Mechanism : The compound predominantly undergoes solvolysis via an SN1 mechanism, forming a carbocation intermediate that can be attacked by nucleophiles. This property is exploited in synthesizing pharmaceuticals and agrochemicals .
- Elimination Reactions : It can undergo elimination reactions (E2) when treated with strong bases, leading to the formation of alkenes. This characteristic is vital for producing various unsaturated compounds .
Case Study: Synthesis of Pharmaceuticals
In a study published in Chemical Engineering, researchers demonstrated that this compound could be effectively used to synthesize complex pharmaceutical intermediates through controlled SN1 reactions, optimizing yields and reaction times using microreactor technology .
Catalysis
The compound serves as a catalytic agent in several chemical processes, enhancing reaction rates and selectivity.
Applications:
- Cationic Polymerization : When combined with diethylaluminum chloride (EtAlCl), it acts as an initiator for the cationic polymerization of isoprene, producing thermoplastic polymers with desirable properties .
- Solvent for Reactions : Its role as a solvent in various reactions facilitates the synthesis of other organic compounds, providing a medium that enhances reactant solubility and reactivity .
Petrochemical Industry
In the petrochemical sector, this compound is employed as an additive to improve the performance characteristics of fuels and lubricants.
Benefits:
- Additive Properties : It enhances the octane rating of fuels and contributes to better combustion efficiency. This application is crucial for formulating high-performance fuels used in automotive engines .
Research Applications
Recent research has expanded the understanding of this compound's behavior under various conditions.
Critical Point Studies:
Studies have investigated its hydrolysis rates in critical solutions, revealing unique kinetic behaviors that differ from traditional reaction environments. These findings contribute to the broader understanding of reaction dynamics near critical points .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-2-methylbutane in chemical reactions typically involves the formation of a tertiary carbocation intermediate. This intermediate is highly stable due to hyperconjugation and inductive effects, making it a key player in both substitution and elimination reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-3-methylbutane
- Constitutional isomer of 2-chloro-2-methylbutane.
- Reactivity: Forms as a minor product in HCl addition to 2-methyl-2-butene due to anti-Markovnikov pathways .
- Stability : Less stable carbocation intermediate compared to tertiary this compound .
2-Chloro-2-methylpropane (tert-Butyl Chloride)
- Structure : Smaller tertiary alkyl chloride (C₄H₉Cl).
- Boiling Point : 51°C (vs. 85–86°C for this compound), reflecting lower molecular weight .
- Reactivity : Faster SN1 reaction rates due to smaller carbocation stabilization .
- Industrial Use : Dominant chlorine-containing species in hydrocarbon matrices .
1-Chloro-2-methylbutane
- Primary alkyl chloride with distinct stereochemistry (e.g., (2R)-1-chloro-2-methylbutane) .
- Reactivity : Favors SN2 mechanisms due to accessible primary carbon .
- Applications : Precursor for Grignard reagents and chiral synthesis .
2-Bromo-2-methylbutane
- Leaving Group : Bromine’s superior leaving ability vs. chlorine results in faster nucleophilic substitution rates .
- Stability : Similar tertiary structure but higher reactivity in elimination and substitution reactions .
Data Tables
Table 1: Physical Properties of Selected Chlorinated Alkanes
Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Reactivity Type |
---|---|---|---|---|
This compound | C₅H₁₁Cl | 85–86 | 0.866 | SN1 |
2-Chloro-3-methylbutane | C₅H₁₁Cl | ~90 (estimated) | N/A | Mixed |
2-Chloro-2-methylpropane | C₄H₉Cl | 51 | 0.842 | SN1 |
1-Chloro-2-methylbutane | C₅H₁₁Cl | 107–108 | 0.886 | SN2 |
Research Findings
- Regioselectivity : this compound is the major product (94% yield) in HCl addition to 2-methyl-2-butene due to tertiary carbocation stability .
- Kinetics : Reactions of this compound with NaOH follow first-order kinetics in SN1 mechanisms .
- Comparative Reactivity : Rate constants for 2-bromo-2-methylbutane hydrolysis are 10× higher than chloro analogs due to Br⁻’s superior leaving ability .
Biological Activity
2-Chloro-2-methylbutane, also known as tert-amyl chloride, is an organic compound with the molecular formula and a CAS number of 594-36-5. This compound is primarily used in organic synthesis and serves as a solvent and catalytic agent in various chemical reactions. Its biological activity, safety profile, and potential applications are of significant interest in both industrial and research contexts.
- Molecular Weight : 106.59 g/mol
- Boiling Point : 86 °C
- Flash Point : -9 °C
- Solubility : Soluble in ethanol and ethyl ether; insoluble in water.
Synthesis
This compound is synthesized through various methods, notably via the SN1 reaction from tert-amyl alcohol or through the hydrochlorination of isoamylene. The latter method has been optimized using continuous flow microreactors to enhance reaction efficiency and safety due to the volatile nature of starting materials .
Toxicological Profile
The biological activity of this compound has been studied with respect to its toxicity and potential health effects. It is classified as a hazardous substance, with potential risks including:
- Irritation : Can cause skin and eye irritation upon contact.
- Respiratory Issues : Inhalation may lead to respiratory tract irritation.
- Neurotoxicity : Some studies suggest that halogenated hydrocarbons can exhibit neurotoxic effects at high concentrations .
Case Studies and Research Findings
Applications in Industry
Despite its toxicological concerns, this compound is widely utilized in various industrial applications:
- Organic Synthesis : Acts as a solvent and reagent in the synthesis of pharmaceuticals and agrochemicals.
- Catalytic Agent : Used in catalytic processes due to its reactivity.
- Flavoring Agent : Employed for adding flavor and odor to products .
Summary Table of Biological Activity
Property | Description |
---|---|
Molecular Formula | |
Toxicity | Skin/eye irritant; potential neurotoxic effects |
Environmental Persistence | Moderate; can affect soil/water ecosystems |
Industrial Applications | Organic synthesis, catalytic agent, flavoring |
Q & A
Basic Questions
Q. What is the optimal methodology for synthesizing 2-chloro-2-methylbutane via an SN1 mechanism?
- Methodological Answer : The SN1 synthesis involves reacting 2-methyl-2-butanol with concentrated hydrochloric acid. Protonation of the hydroxyl group generates a good leaving group (water), followed by carbocation formation. The tertiary carbocation intermediate is stabilized by hyperconjugation, and chloride ion attack yields this compound. Experimental steps include:
- Mixing 2-methyl-2-butanol with 12M HCl in a separatory funnel.
- Vigorous shaking with periodic venting to release pressure.
- Layer separation (organic vs. aqueous), with the organic layer washed and dried using anhydrous Na₂SO₄ .
Q. What safety protocols are critical during the handling of this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Avoiding open flames or static discharge due to flammability (flash point: -15°C).
- Using fume hoods to prevent inhalation of volatile vapors.
- Wearing nitrile gloves and safety goggles to avoid skin/eye contact.
- Storing in a cool, ventilated area away from oxidizers .
Q. Which analytical techniques are recommended to confirm the purity of this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC/MS) : Identifies impurities based on retention times and mass fragmentation patterns.
- ¹H-NMR Spectroscopy : Peaks at δ 1.2–1.6 ppm (methyl and methylene groups) and δ 1.7–1.9 ppm (chlorine-adjacent CH₃ groups) confirm structure .
Advanced Research Questions
Q. In E2 elimination reactions of this compound, do product stability (Zaitsev’s rule) or statistical factors dominate the alkene ratio?
- Methodological Answer : Studies show that statistical factors (e.g., number of β-hydrogens) often override Zaitsev’s rule. For example, dehydrochlorination yields 2-methyl-1-butene (less substituted, 1 β-H) and 2-methyl-2-butene (more substituted, 3 β-H). Despite 2-methyl-2-butene’s higher thermodynamic stability, the 3:1 β-H ratio skews the product distribution toward the less stable alkene. This is confirmed by ¹H-NMR integration and GC retention time analysis .
Q. How do solvent polarity and proticity influence the reaction kinetics of this compound in dehydrochlorination?
- Methodological Answer : Polar protic solvents (e.g., water, diols) stabilize transition states in E1 pathways by solvating the carbocation, accelerating reaction rates. Conversely, polar aprotic solvents favor E2 mechanisms by enhancing base strength. Kinetic studies in diols reveal a linear correlation between solvent dielectric constant and rate constants, as measured by conductivity or UV-Vis spectroscopy .
Q. How can researchers resolve contradictions in reported product ratios using spectroscopic data?
- Methodological Answer : Discrepancies often arise from incomplete reaction monitoring or side reactions. To resolve this:
- Use time-resolved GC/MS to track intermediate formation.
- Compare experimental ¹H-NMR integrals with theoretical predictions (e.g., 2-methyl-2-butene’s vinyl protons at δ 4.6–5.0 ppm).
- Apply Hammond’s postulate to assess whether the transition state resembles reactants (early) or products (late), guiding mechanistic reinterpretation .
Properties
IUPAC Name |
2-chloro-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIHJHMEQZAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060484 | |
Record name | Butane, 2-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-36-5 | |
Record name | 2-Chloro-2-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butane, 2-chloro-2-methyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2-methylbutane | |
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Record name | Butane, 2-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Butane, 2-chloro-2-methyl- | |
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Record name | 2-chloro-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.944 | |
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Record name | BUTANE, 2-CHLORO-2-METHYL- | |
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